![molecular formula C25H22N4S B2589528 3-[5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1H-indole CAS No. 946329-13-1](/img/structure/B2589528.png)
3-[5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1H-indole
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Overview
Description
3-[5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action has been studied extensively.
Scientific Research Applications
3-[5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1H-indole has potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models.
Mechanism of Action
The mechanism of action of 3-[5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1H-indole is not fully understood. However, it is believed to work by inhibiting specific enzymes involved in various cellular processes. This inhibition leads to the disruption of these processes, ultimately leading to cell death in cancer cells.
Biochemical and Physiological Effects
3-[5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1H-indole has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in animal models. Additionally, it has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1H-indole in lab experiments is its potential as a cancer therapy. It has shown promising results in inhibiting the growth of cancer cells in vitro and in animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in cancer therapy.
Future Directions
There are several future directions for research on 3-[5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1H-indole. One direction is to further study its mechanism of action to optimize its use in cancer therapy. Another direction is to explore its potential applications in other fields such as pharmacology and biochemistry. Additionally, further studies are needed to determine its toxicity in humans and its potential side effects.
Synthesis Methods
The synthesis of 3-[5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1H-indole involves the reaction of 5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazole-3-thiol with indole-3-carbaldehyde. The reactants are mixed in a solvent and heated under reflux conditions. The resulting product is then purified using column chromatography to obtain the final compound.
properties
IUPAC Name |
3-(5-benzhydrylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4S/c1-2-29-24(21-17-26-22-16-10-9-15-20(21)22)27-28-25(29)30-23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17,23,26H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYDIXYZJWMGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(benzhydrylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole |
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